

A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name:	1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Cat. No.:	B068666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.

Chemical Identity and Synonyms

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound valued for its utility as a versatile building block in organic synthesis.^[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts specific reactivity that is leveraged in various chemical transformations.

Key Identifiers:

Identifier	Value
IUPAC Name	1-bromo-2-fluoro-4-(trifluoromethoxy)benzene[2] [3]
CAS Number	168971-68-4[2][4]
Molecular Formula	C ₇ H ₃ BrF ₄ O[2]
InChI	InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[2]
InChIKey	KZMHSGBETSENAT-UHFFFAOYSA-N[2]
SMILES	C1=CC(=C(C=C1OC(F)(F)F)Br[2]
EC Number	675-086-1[2]
PubChem CID	22065211[2]

Physicochemical Properties

The compound is typically a white crystalline powder or a clear, colorless to yellow liquid.[3][4] It is sparingly soluble in water but shows high solubility in common organic solvents like methanol, ethanol, and acetone.[4] While stable under normal conditions, it is sensitive to light and moisture.[4]

Quantitative Data Summary:

Property	Value	Source
Molecular Weight	259.00 g/mol	[2]
Exact Mass	257.93034 Da	[2]
Melting Point	65-68°C	[4]
Boiling Point	~78°C	[1]
Density	~1.724 g/cm ³	[1]
Flash Point	72.5°C	[1]

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene** and related fluorinated aromatic compounds typically involves electrophilic aromatic substitution or modifications of pre-functionalized benzene rings. A common strategy is the bromination of a corresponding fluorinated trifluoromethoxybenzene precursor.

General Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated or moderately activated aromatic ring, which can be adapted for the synthesis of the title compound.

- **Precursor Solubilization:** Dissolve the starting material, 2-fluoro-4-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.
- **Reagent Addition:** Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring vigorously. The addition should be controlled to maintain the temperature below 5°C.
- **Catalysis (if necessary):** For less reactive substrates, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) may be required.^[5] The catalyst should be added to the substrate solution before the addition of the brominating agent.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure **1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene**.

Chemical Reactivity and Applications

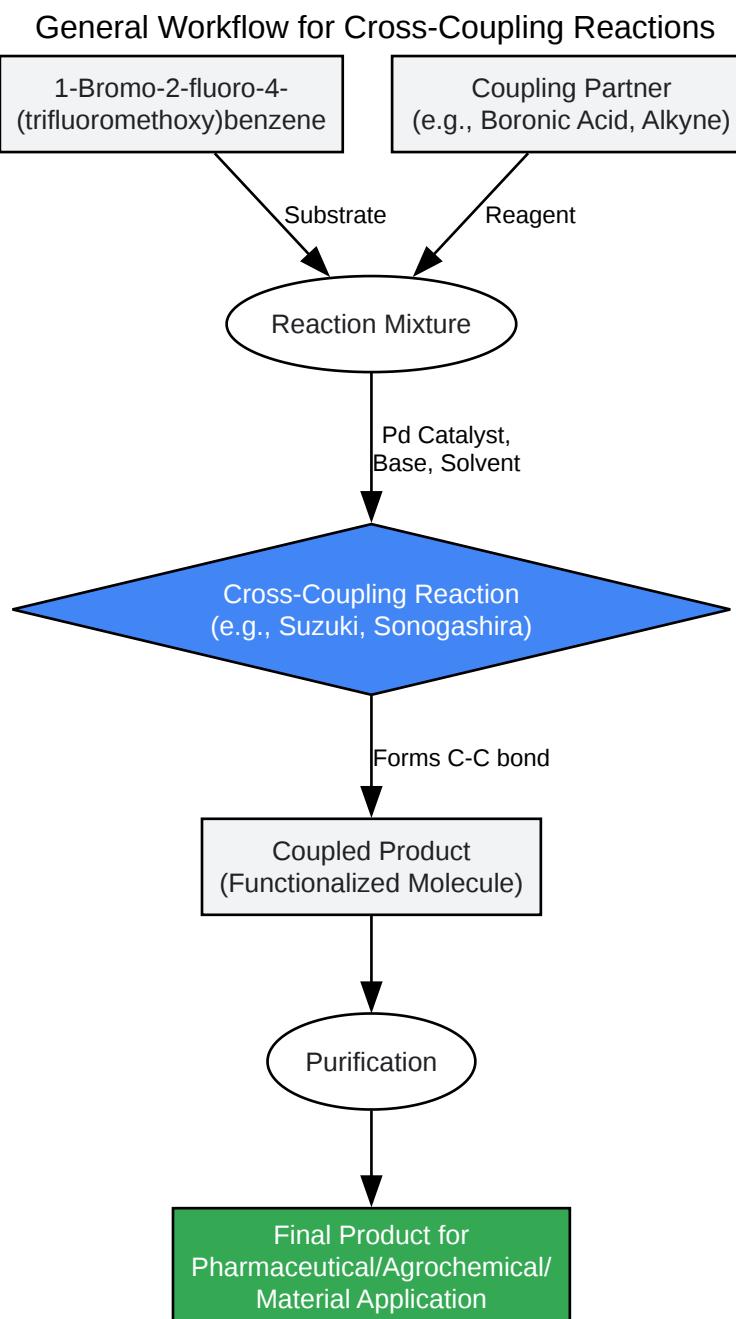
The bromine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate.^[6]

Key Applications:

- Pharmaceuticals: It serves as a crucial intermediate in the synthesis of anti-cancer, anti-viral, and anti-inflammatory drugs.^[4] The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and target binding affinity.^[6]
- Agrochemicals: The compound is used to synthesize fungicides and herbicides, such as fluoroxyprid and fludioxonil.^[4]
- Materials Science: It is a building block for electrochromic materials used in smart windows and displays, and for liquid crystals used in LCD screens.^[4]

Workflow: Role in Cross-Coupling Reactions

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.^[6] These reactions enable the formation of complex molecular architectures.

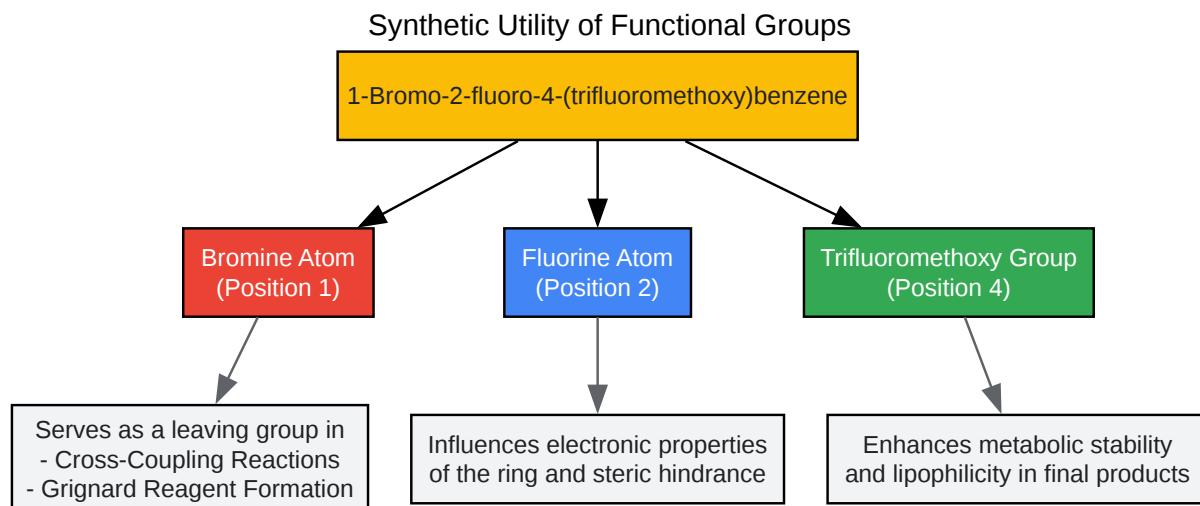


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Caption: Workflow of cross-coupling reactions using the title compound.

Logical Relationship: Synthetic Utility

The utility of **1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene** stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.



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Caption: Functional group contributions to the compound's reactivity.

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- To cite this document: BenchChem. [A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068666#key-synonyms-for-1-bromo-2-fluoro-4-trifluoromethoxy-benzene]

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